molecular formula C15H19Br2NO2 B14611805 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid CAS No. 58707-04-3

2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid

Cat. No.: B14611805
CAS No.: 58707-04-3
M. Wt: 405.12 g/mol
InChI Key: MDHAHSVDRAOSAX-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C14H18Br2N2 This compound is characterized by the presence of two bromine atoms, a cyclohexylmethyl group, and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid typically involves multiple steps:

    Bromination: The starting material, benzoic acid, undergoes bromination to introduce bromine atoms at the 2 and 4 positions. This is usually achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Aminomethylation: The brominated benzoic acid is then subjected to aminomethylation. This involves the reaction with cyclohexylmethylamine in the presence of a suitable base, such as sodium hydroxide (NaOH), to introduce the cyclohexylmethylamino group at the 6 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the amino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-{[(methyl)amino]methyl}benzoic acid: Similar structure but lacks the cyclohexyl group.

    2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid: Chlorine atoms replace bromine atoms.

    2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}aniline: Aniline group instead of benzoic acid.

Uniqueness

2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid is unique due to the presence of both bromine atoms and the cyclohexylmethylamino group

Properties

CAS No.

58707-04-3

Molecular Formula

C15H19Br2NO2

Molecular Weight

405.12 g/mol

IUPAC Name

2,4-dibromo-6-[(cyclohexylmethylamino)methyl]benzoic acid

InChI

InChI=1S/C15H19Br2NO2/c16-12-6-11(14(15(19)20)13(17)7-12)9-18-8-10-4-2-1-3-5-10/h6-7,10,18H,1-5,8-9H2,(H,19,20)

InChI Key

MDHAHSVDRAOSAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCC2=C(C(=CC(=C2)Br)Br)C(=O)O

Origin of Product

United States

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